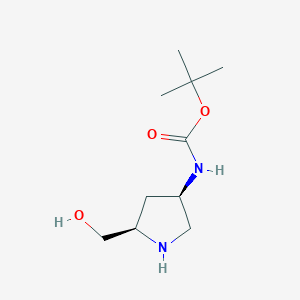

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a compound of interest due to its structural complexity and potential as a synthetic intermediate. Its relevance spans across various domains of organic synthesis, particularly in the creation of biologically active molecules. The compound's structure, featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a hydroxymethyl group, exemplifies the stereochemical considerations vital in synthetic organic chemistry.

Synthesis Analysis

The synthesis of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can involve multiple steps, including asymmetric synthesis to ensure the desired stereochemistry. For example, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been reported, utilizing nitrile anion cyclization strategies to achieve high yields and enantiomeric excesses, demonstrating the compound's complex synthesis pathway (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate often showcases interesting features such as intramolecular hydrogen bonding, which can significantly impact their chemical behavior and reactivity. Crystallographic studies provide insights into the spatial arrangement of the atoms within the molecule, essential for understanding its reactivity and interaction with other molecules (Naveen et al., 2007).

科学的研究の応用

Asymmetric Synthesis and Chemical Properties

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate serves as a significant intermediate in the asymmetric synthesis of various complex molecules. One study highlights its role in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, demonstrating its utility in constructing molecules with precise chiral configurations (Weber et al., 1995). Another research avenue involves its use in photoredox-catalyzed amination processes, highlighting a new cascade pathway for assembling 3-aminochromones under mild conditions, thus broadening its applications in chemical synthesis (Wang et al., 2022).

Key Intermediate for Synthesis of Azasugars

It has been identified as a key intermediate in the synthesis of pyrrolidine azasugars, showcasing its importance in creating polyhydroxylated compounds used in various therapeutic areas (Huang Pei-qiang, 2011).

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of carbocyclic analogues of nucleotides, proving its versatility and importance in the synthesis of biologically relevant molecules (Ober et al., 2004). Its application extends to the efficient synthesis of drug intermediates, showcasing a simple, cost-efficient, and environmentally friendly process (Geng Min, 2010).

Crystal Structure Analysis

Crystal structure analysis of derivatives of tert-butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate reveals intricate hydrogen and halogen bonds, providing insights into its chemical behavior and potential applications in materials science (Baillargeon et al., 2017).

特性

IUPAC Name |

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)